

# Gastrazole's Binding Affinity to the Gastrin Receptor: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gastrazole free acid*

Cat. No.: *B1674632*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gastrazole's performance against other gastrin receptor antagonists, supported by experimental data and detailed protocols. Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, a key target in gastrointestinal and oncological research.<sup>[1][2]</sup> While specific quantitative binding affinity data for Gastrazole (JB95008) is not publicly available, its high potency and selectivity have been noted in scientific literature.<sup>[1][2]</sup> This guide will compare Gastrazole's profile with other known gastrin receptor antagonists for which binding affinities have been published.

## Comparative Binding Affinity of Gastrin Receptor Antagonists

The binding affinity of a compound to its receptor is a critical measure of its potency. This is often expressed as the inhibition constant ( $K_i$ ) or the half-maximal inhibitory concentration ( $IC_{50}$ ). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several gastrin receptor antagonists.

Compound	Receptor	Cell Line/Tissue	Radioligand	Ki (nM)	IC50 (nM)
Gastrazole (JB95008)	Human CCK2/Gastrin	-	-	Potent and Selective	Not Available
YF476	Rat Brain Gastrin/CCK-B	Rat Brain Membranes	[125I]CCK-8	0.068	-
YF476	Cloned Canine Gastrin/CCK-B	-	[125I]CCK-8	0.62	-
YF476	Cloned Human Gastrin/CCK-B	-	[125I]CCK-8	0.19	-
L-365,260	Rat Gastrin	AR42J cells	125I G17	-	45
CR2093	Rat Gastrin	AR42J cells	125I-gastrin-17	-	80,000
CR2093	Human Gastrin	MKN45 cells	125I-gastrin-17	-	55,000
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1NaI-NH2	Human CCK2R	A431-CCK2R cells	[125I][Leu15]gastrin-I	-	0.69
Pentagastrin	Human CCK2R	A431-CCK2R cells	[125I][Leu15]gastrin-I	-	0.76

## Experimental Protocol: Competitive Radioligand Binding Assay for Gastrin Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound for the gastrin receptor (CCK2R) using a competitive radioligand binding assay.

## 1. Materials and Reagents:

- Cell Membranes: Membranes prepared from cells expressing the human gastrin receptor (e.g., A431-CCK2R cells).
- Radioligand: A radioactively labeled ligand that binds to the gastrin receptor with high affinity, such as [125I]-labeled gastrin-17 or [125I]CCK-8.
- Test Compound: Gastrazole or other unlabeled antagonist compounds.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter.

## 2. Procedure:

- Membrane Preparation:
  - Culture cells expressing the gastrin receptor to a high density.
  - Harvest the cells and homogenize them in ice-cold lysis buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

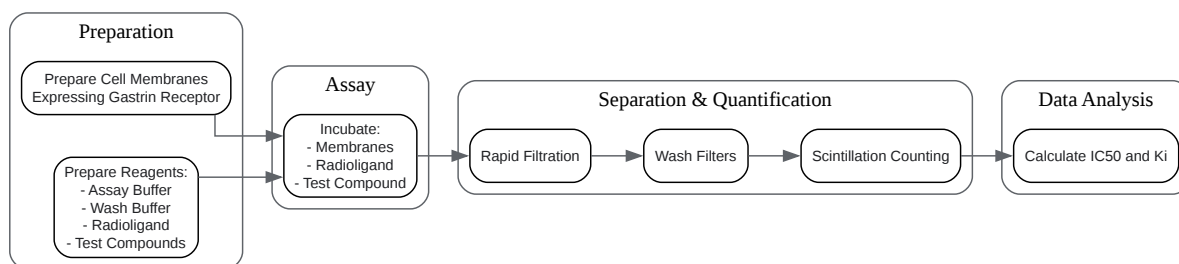
- Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
- Binding Assay:
  - In a 96-well plate, add the following in order:
    - 50 µL of assay buffer (for total binding) or a high concentration of unlabeled gastrin (for non-specific binding).
    - 50 µL of various concentrations of the test compound (e.g., Gastrazole).
    - 50 µL of the radioligand at a fixed concentration (typically at or below its K<sub>d</sub> value).
    - 50 µL of the cell membrane preparation.
  - Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
- Filtration and Washing:
  - Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus.
  - Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
  - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

### 3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

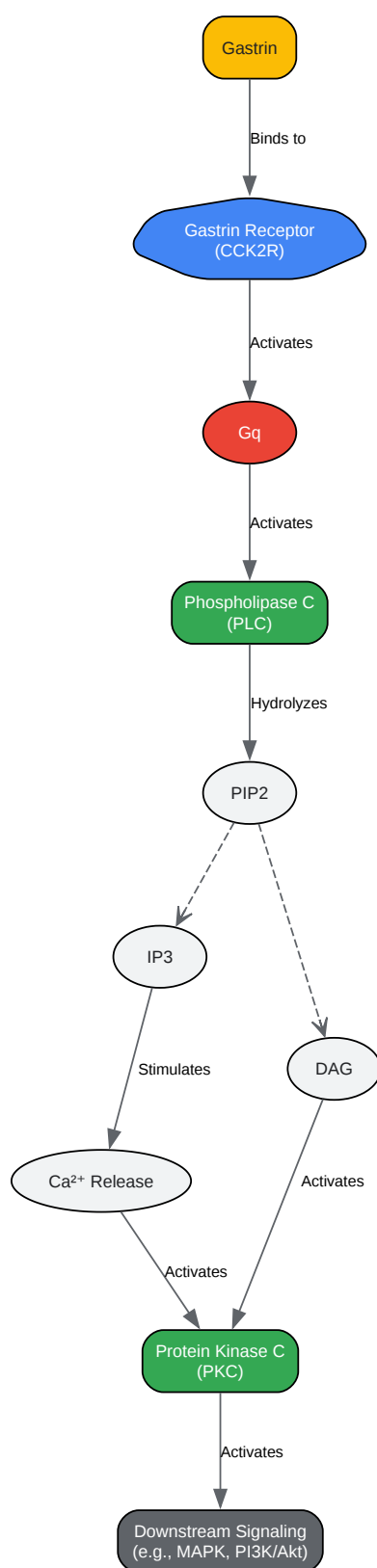
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Visualizations



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for a competitive radioligand binding assay.



[Click to download full resolution via product page](#)

**Caption:** Simplified gastrin receptor signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gastrazole's Binding Affinity to the Gastrin Receptor: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674632#validation-of-gastrazole-s-binding-affinity-to-the-gastrin-receptor]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)